1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine
Overview
Description
1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.17222752 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics of Related Compounds
- Prokinetic Agents in Gastrointestinal Disorders: Cisapride, a compound chemically related to metoclopramide and featuring a piperidine derivative, acts as a prokinetic agent enhancing gastrointestinal motility. It operates through a novel mechanism thought to involve the enhancement of acetylcholine release in the myenteric plexus. This specificity results in a favorable side effect profile, primarily affecting the gastrointestinal system without central depressant or antidopaminergic effects (McCallum et al., 2012).
Therapeutic Uses as Antimicrobial Agents
- Antimicrobial Applications of Benzofuran Derivatives: Benzofuran and its derivatives, including compounds with methoxypyrazine and piperazine moieties, have emerged as significant structures in drug discovery, particularly as antimicrobial agents. These compounds are widely present in both natural and synthetic products, displaying a range of biological and pharmacological activities. The unique structural features of benzofuran derivatives make them a privileged structure in the search for efficient antimicrobial candidates, showing promise against various microbial diseases (Hiremathad et al., 2015).
Environmental and Toxicological Considerations
- Environmental Impact of UV Filters: Studies on the environmental effects of oxybenzone and other sunscreen active ingredients highlight concerns over their persistence in water sources and potential impact on ecosystems, including coral reefs and aquatic life. These findings underscore the importance of evaluating the environmental and toxicological profiles of chemical compounds, including those related to 1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine, to ensure their safe and sustainable use (Schneider & Lim, 2019).
Properties
IUPAC Name |
(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19-10-12-20(13-11-19)18(22)15-6-7-16(25-2)17(14-15)26(23,24)21-8-4-3-5-9-21/h6-7,14H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHVOGSTPJNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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